molecular formula C18H15F3N2O3 B14068654 1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid

1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B14068654
M. Wt: 364.3 g/mol
InChI Key: HKJPXOMUTAYXSA-UHFFFAOYSA-N
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Description

1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that features a benzimidazole core with various functional groups, including a trifluoromethyl group, a hydroxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: PCC, hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique functional groups.

    Material Science: The compound’s trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzimidazole-6-carboxylic acid: Lacks the ethyl group, which may influence its steric properties and binding interactions.

Uniqueness

1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its hydrophobicity and metabolic stability, while the hydroxy and carboxylic acid groups provide opportunities for hydrogen bonding and ionic interactions.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

3-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H15F3N2O3/c1-2-23-14-10-11(15(24)25)8-9-13(14)22-16(23)17(26,18(19,20)21)12-6-4-3-5-7-12/h3-10,26H,2H2,1H3,(H,24,25)

InChI Key

HKJPXOMUTAYXSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)O)N=C1C(C3=CC=CC=C3)(C(F)(F)F)O

Origin of Product

United States

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